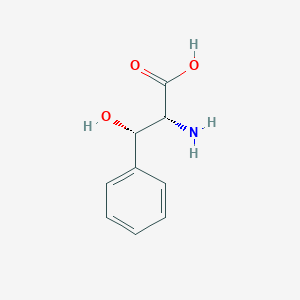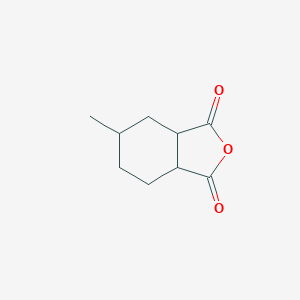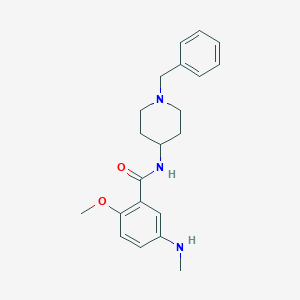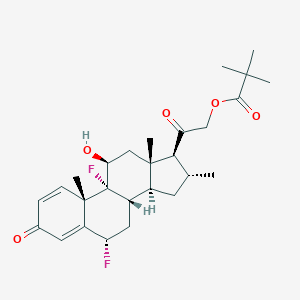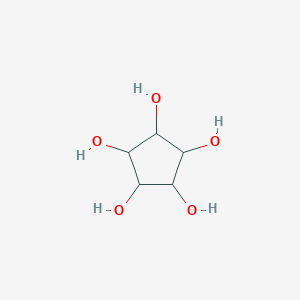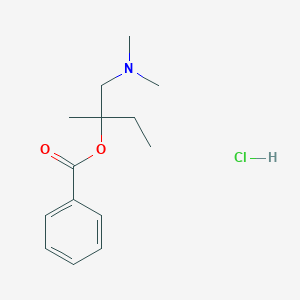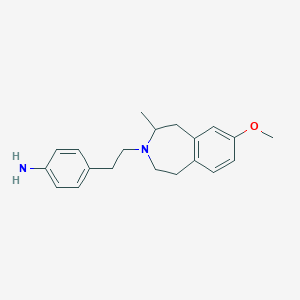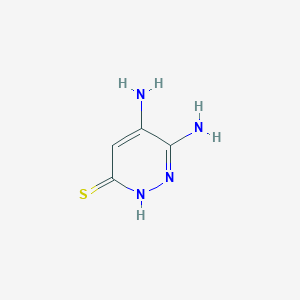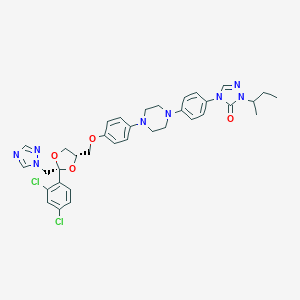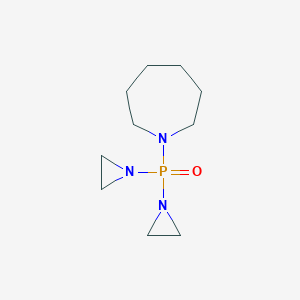
Hexahydroazepinylbis(aziridinyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydroazepinylbis(aziridinyl)phosphine oxide (HAP) is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. HAP has been shown to exhibit cytotoxic properties in various cancer cell lines, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Hexahydroazepinylbis(aziridinyl)phosphine oxide involves the formation of DNA crosslinks, which inhibits DNA replication and ultimately leads to cell death. Hexahydroazepinylbis(aziridinyl)phosphine oxide also induces oxidative stress, which further contributes to its cytotoxic effects.
Biochemische Und Physiologische Effekte
Hexahydroazepinylbis(aziridinyl)phosphine oxide has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It also disrupts cellular metabolism and induces apoptosis. Hexahydroazepinylbis(aziridinyl)phosphine oxide has been found to be less toxic to normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Hexahydroazepinylbis(aziridinyl)phosphine oxide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional cancer treatments such as chemotherapy. However, the synthesis of Hexahydroazepinylbis(aziridinyl)phosphine oxide is complex and requires specialized equipment, which can be a limitation for some research labs.
Zukünftige Richtungen
There are several future directions for Hexahydroazepinylbis(aziridinyl)phosphine oxide research. One area of interest is the development of Hexahydroazepinylbis(aziridinyl)phosphine oxide derivatives with improved cytotoxicity and selectivity for cancer cells. Another potential direction is the use of Hexahydroazepinylbis(aziridinyl)phosphine oxide in combination with other cancer treatments to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of Hexahydroazepinylbis(aziridinyl)phosphine oxide and its potential applications in cancer treatment.
In conclusion, Hexahydroazepinylbis(aziridinyl)phosphine oxide is a promising compound with potential applications in cancer treatment. Its cytotoxic effects and ability to selectively target cancer cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of Hexahydroazepinylbis(aziridinyl)phosphine oxide involves the reaction of hexahydroazepine with bis(2-chloroethyl)amine and triethylamine in the presence of phosphorus oxychloride. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Hexahydroazepinylbis(aziridinyl)phosphine oxide has been extensively studied for its potential use in cancer treatment. Several studies have demonstrated its cytotoxic effects in various cancer cell lines, including breast, lung, and prostate cancer. Hexahydroazepinylbis(aziridinyl)phosphine oxide has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Eigenschaften
CAS-Nummer |
18144-64-4 |
|---|---|
Produktname |
Hexahydroazepinylbis(aziridinyl)phosphine oxide |
Molekularformel |
C10H20N3OP |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
1-[bis(aziridin-1-yl)phosphoryl]azepane |
InChI |
InChI=1S/C10H20N3OP/c14-15(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2 |
InChI-Schlüssel |
ZCBLIQKVTTZLAH-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
Kanonische SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
Andere CAS-Nummern |
18144-64-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



